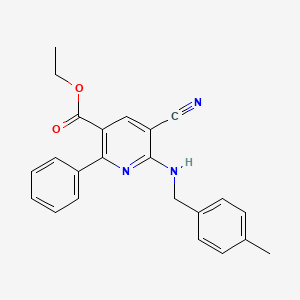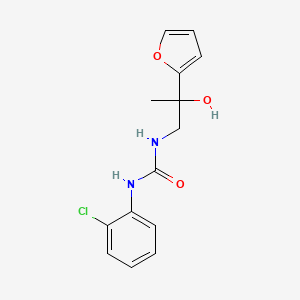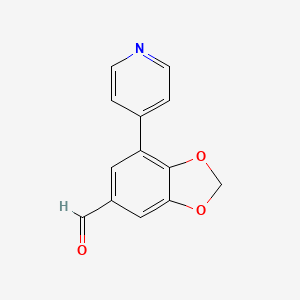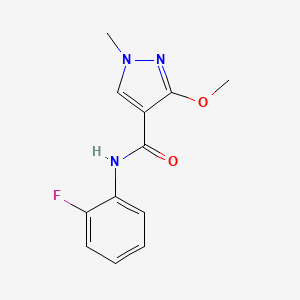
Ethyl 5-cyano-6-((4-methylbenzyl)amino)-2-phenylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3), which has been substituted with various functional groups. The presence of the cyano group (-CN), the benzyl group (C6H5CH2-), and the phenyl group (C6H5-) suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the cyano group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles . The benzyl and phenyl groups could also participate in various reactions, particularly electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would likely be determined through experimental testing. The presence of the cyano, benzyl, and phenyl groups could influence these properties .Applications De Recherche Scientifique
Antioxidant Capacity Assays
- ABTS/PP Decolorization Assay of Antioxidant Capacity : This review elucidates the reaction pathways underpinning the ABTS/potassium persulfate decolorization assay for antioxidant capacity. It highlights the specific reactions, such as coupling, that may bias comparisons between antioxidants, despite ABTS-based assays' recommendation for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
- Analytical Methods for Determining Antioxidant Activity : This paper critically presents various tests for determining antioxidant activity, including the ORAC, HORAC, TRAP, and TOSC tests, among others. It discusses the applicability, advantages, and disadvantages of these methods, highlighting their use in antioxidant analysis or determination of complex samples' antioxidant capacity (Munteanu & Apetrei, 2021).
Liquid Crystal Dimers
- Methylene-linked Liquid Crystal Dimers : This study reports on the transitional properties of methylene-linked liquid crystal dimers, exploring the formation of a twist-bend nematic phase. This discovery contributes to understanding the structural requirements and effects of such dimers in liquid crystal technology (Henderson & Imrie, 2011).
Parabens in Aquatic Environments
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : This review covers parabens' occurrence, fate, and behavior in aquatic environments, detailing their ubiquity in surface water and sediments due to their use in consumer products. It highlights the need for further studies on the toxicity of chlorinated parabens, which are more stable and persistent than the parent compounds (Haman et al., 2015).
Genotoxicity of Ethylating Agents
- Genotoxicity of 1-Ethyl-1-nitrosourea (ENU) : This paper reviews the potent mutagenic and carcinogenic properties of ENU, highlighting its effects across various biological systems and its use in research to understand chemical mutagenesis in mouse germ cells (Shibuya & Morimoto, 1993).
Advanced Oxidation Processes
- Degradation of Acetaminophen by Advanced Oxidation Processes : This review focuses on the degradation of acetaminophen (ACT) in aqueous media using advanced oxidation processes (AOPs), detailing the kinetics, mechanisms, and by-products of AOP treatments. It emphasizes the importance of these processes in removing recalcitrant compounds from wastewater (Qutob et al., 2022).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Specific safety data would likely be provided in a Material Safety Data Sheet (MSDS) for the compound .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-cyano-6-[(4-methylphenyl)methylamino]-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)20-13-19(14-24)22(25-15-17-11-9-16(2)10-12-17)26-21(20)18-7-5-4-6-8-18/h4-13H,3,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYJLAJQOQVEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2534827.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2534831.png)


![1,3-dimethyl-6-propyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534834.png)
![1,5-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2534836.png)


![3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2534841.png)
![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide](/img/structure/B2534848.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2534850.png)